Hexadeca-10,12,14-trienal

olfactory receptor neuron single-sensillum recording pheromone coding

Hexadeca-10,12,14-trienal (CAS 123363-47-3), specifically the (10E,12E,14E)-stereoisomer, is a C16 polyunsaturated fatty aldehyde belonging to the class of conjugated triene aldehydes with the molecular formula C16H26O and a molecular weight of 234.38 g/mol. It was first identified as a naturally occurring component of the female-produced sex pheromone blend of the tobacco hornworm moth Manduca sexta (Lepidoptera: Sphingidae), alongside seven other 16-carbon aldehydes including its geometric isomer (10E,12E,14Z)-hexadeca-10,12,14-trienal.

Molecular Formula C16H26O
Molecular Weight 234.383
CAS No. 123363-47-3
Cat. No. B561612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadeca-10,12,14-trienal
CAS123363-47-3
Molecular FormulaC16H26O
Molecular Weight234.383
Structural Identifiers
SMILESCC=CC=CC=CCCCCCCCCC=O
InChIInChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3
InChIKeyQXMRYABYXKUWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadeca-10,12,14-trienal (CAS 123363-47-3): Scientific Identity, Procurement Class, and Core Baseline


Hexadeca-10,12,14-trienal (CAS 123363-47-3), specifically the (10E,12E,14E)-stereoisomer, is a C16 polyunsaturated fatty aldehyde belonging to the class of conjugated triene aldehydes with the molecular formula C16H26O and a molecular weight of 234.38 g/mol . It was first identified as a naturally occurring component of the female-produced sex pheromone blend of the tobacco hornworm moth Manduca sexta (Lepidoptera: Sphingidae), alongside seven other 16-carbon aldehydes including its geometric isomer (10E,12E,14Z)-hexadeca-10,12,14-trienal [1]. The compound is recognized as a semiochemical with a dedicated olfactory receptor neuron type (Type C) in the male moth antenna, distinct from the receptor for the (E,E,Z)-isomer [2]. Commercially, it is supplied as a research-grade semiochemical at ≥98% purity, typically stored at −20 °C as a powder with a LogP of approximately 5.73 and a predicted boiling point of 349.6 °C .

Why (10E,12E,14E)-Hexadeca-10,12,14-trienal Cannot Be Replaced by Its (E,E,Z)-Isomer or Other In-Class Aldehydes


The (10E,12E,14E)-isomer (EEE) and the (10E,12E,14Z)-isomer (EEZ) of hexadeca-10,12,14-trienal are both natural components of the M. sexta pheromone blend, yet they activate completely distinct populations of olfactory receptor neurons (ORNs) on the male antenna—EEE activates Type C receptor cells while EEZ activates Type B receptor cells [1]. Single-sensillum recordings from 20 antennal trichoid sensilla revealed that 17 sensilla housed Type A (bombykal-responsive) plus Type B (EEZ-responsive) cells, whereas only 3 sensilla housed Type A plus Type C (EEE-responsive) cells, demonstrating a non-redundant, segregated peripheral detection system [1]. Furthermore, wind tunnel behavioral assays have established that the EEZ isomer, together with (E,Z)-10,12-hexadecadienal (bombykal), is absolutely required to elicit the full male courtship sequence (anemotaxis, source contact, and copulatory attempts); the EEE isomer alone cannot substitute for this function [2]. Consequently, substituting the EEE isomer with the EEZ isomer, with bombykal, or with the synthetic surrogate (E,Z)-11,13-pentadecadienal (which is markedly less potent than either natural trienal) would fundamentally alter—or entirely ablate—the biological readout in any olfactory neurobiology or chemical ecology experiment [3].

Quantitative Differentiation Evidence for (10E,12E,14E)-Hexadeca-10,12,14-trienal Versus Closest Analogs and Alternatives


Olfactory Receptor Neuron Type Selectivity: EEE Activates Type C Cells While EEZ Activates Type B Cells

Single-sensillum electrophysiological recordings from male M. sexta antennal trichoid sensilla demonstrate that (10E,12E,14E)-hexadeca-10,12,14-trienal (EEE) selectively stimulates Type C olfactory receptor neurons, whereas (10E,12E,14Z)-hexadeca-10,12,14-trienal (EEZ) selectively stimulates Type B receptor neurons. These two receptor cell types are housed in different sensillar compartments: among 20 trichoid sensilla sampled, 17 were innervated by one Type A cell (bombykal-responsive) and one Type B cell (EEZ-responsive), while only 3 sensilla were innervated by one Type A cell and one Type C cell (EEE-responsive) [1]. This segregated peripheral detection architecture means that the EEE isomer carries information through a distinct, numerically minor labeled-line channel that cannot be recruited by the EEZ isomer or by bombykal [2].

olfactory receptor neuron single-sensillum recording pheromone coding

Behavioral Necessity in Wind Tunnel: EEE Isomer Is Present but Not Sufficient for Complete Courtship Sequence

In a controlled wind tunnel bioassay, male M. sexta moths exhibited the complete behavioral sequence—anemotaxis, approach and source contact, and abdominal bending (copulatory attempt)—only when stimulated with a synthetic blend containing both (E,Z)-10,12-hexadecadienal (bombykal) and (10E,12E,14Z)-hexadeca-10,12,14-trienal (EEZ). The (10E,12E,14E)-isomer (EEE) was identified in the female gland rinse but was not necessary to reconstitute the full behavioral sequence; blends lacking the EEZ isomer failed to elicit source contact or copulatory attempts [1]. This demonstrates that the EEE isomer plays a subtler, non-redundant role—likely as a modulator or minor component—distinct from the obligatory role of the EEZ isomer [2].

wind tunnel bioassay pheromone blend courtship behavior

Isomeric Purity in Synthesis: Differential Purification Strategies Required for EEE Versus EEZ Isomers

The preparative-scale syntheses of isomerically pure (10E,12E,14E)- and (10E,12E,14Z)-hexadeca-10,12,14-trienals require entirely different purification strategies, reflecting their distinct stereochemical and physicochemical behaviors. The (EEE)-aldehyde was synthesized via Wittig reaction of (2E,4E)-hexa-2,4-dienyltriphenylphosphonium bromide with 10-acetoxydecanal, followed by deprotection, selective crystallization of the (EEE)-trienol from an isomeric mixture, and oxidation. The yield of the (EEE)-trienol was further increased by iodine-catalyzed isomerization of the residual isomeric mixture in the mother liquor followed by a second recrystallization [1]. In contrast, the (EEZ)-isomer required selective removal of isomeric impurities by reaction with tetracyanoethylene, a chemically orthogonal purification method [1]. These divergent purification pathways underscore that the EEE isomer cannot be obtained at high isomeric purity simply by modifying an EEZ-directed synthetic route; it demands a dedicated, stereochemically tailored protocol. Commercial suppliers typically provide the EEE isomer at ≥98% chemical purity .

stereoselective synthesis isomeric purity preparative chemistry

Field Trapping Efficacy: Full 8-Component Blend Including EEE Outperforms Simpler Blends

Field experiments with synthetic M. sexta pheromone demonstrated that traps baited with the full 8-component blend (which includes both the EEE and EEZ trienal isomers) captured significantly more male moths than traps baited with 2- or 4-component sub-blends [1]. Septa loaded with 600 µg of the 8-component blend remained attractive to males for approximately seven days under field conditions, and septa stored at 4 °C for one year released the conjugated diene and triene aldehydes at the same rate as freshly prepared septa, retaining equal field attractiveness [1]. While this study does not isolate the specific contribution of the EEE isomer versus other minor components, it establishes that the complete aldehyde complement—including the EEE isomer—is necessary for maximal trap capture, consistent with the EEE isomer's documented role as a distinct olfactory signal detected by Type C receptor neurons [2].

field trapping pheromone lure pest monitoring

Central Olfactory Interneuron Potency: EEE and EEZ Trienals Are the Most Potent Stimulants Alongside Bombykal

Intracellular recordings from olfactory interneurons in the antennal lobe of male M. sexta demonstrated that eight of the twelve aldehydes identified in female gland rinses elicited responses, but the most potent stimulants were bombykal and the two trienals—(E,E,E)- and (E,E,Z)-10,12,14-hexadecatrienal [1]. Critically, the C15 dienal (E,Z)-11,13-pentadecadienal, which has been used experimentally as a pheromone substitute because it activates the Type B receptor, was found to be selective for one of the trienal receptors but was much less potent than the natural trienal stimulant [1]. This finding directly cautions against using the C15 dienal as a cheaper or more accessible alternative to the natural EEE trienal: the reduced potency at the central neuron level would introduce a systematic underestimation of the strength of the trienal-activated olfactory channel [2].

central olfactory processing intracellular recording antennal lobe

Physicochemical Properties and Storage Stability: Impact on Experimental Reproducibility

The (10E,12E,14E)-hexadeca-10,12,14-trienal isomer is characterized by a LogP of approximately 5.73, a predicted boiling point of 349.6 ± 21.0 °C at 760 mmHg, a low vapor pressure of 0.0 ± 0.8 mmHg at 25 °C, and a density of 0.9 ± 0.1 g/cm³ . The compound is sensitive to light and air due to its conjugated triene aldehyde structure and should be stored under inert conditions (powder at −20 °C, stable for 3 years; in solvent at −80 °C, stable for 6 months; shipping at ambient temperature acceptable for a few days) [1]. While the EEZ isomer shares the same molecular formula and similar predicted bulk properties, the EEE isomer's all-trans conjugated triene geometry may confer different susceptibility to photoisomerization and oxidative degradation compared to the EEZ isomer, which contains a cis double bond at the 14-position. No direct comparative stability study under identical conditions was identified in the literature; this dimension is therefore tagged as supporting evidence.

physicochemical characterization compound stability storage conditions

Highest-Confidence Research and Industrial Application Scenarios for (10E,12E,14E)-Hexadeca-10,12,14-trienal


Selective Activation and Deorphanization of Insect Olfactory Receptor Type C (EEE-Responsive ORN Channel)

The EEE isomer is the only known ligand that selectively activates the Type C olfactory receptor neuron population in M. sexta, a genetically and neurobiologically tractable model organism for studying odor coding. Researchers heterologously expressing candidate M. sexta odorant receptors (e.g., in Xenopus oocytes or HEK293 cells) require the authentic EEE compound to deorphanize the Type C receptor; the EEZ isomer and the C15 dienal substitute activate different receptors (Type B) and cannot serve as functional proxies [1][2]. This application leverages the direct head-to-head receptor selectivity evidence establishing that the EEE and EEZ isomers gate entirely separate peripheral detection channels.

Reconstitution of the Complete M. sexta Pheromone Blend for Neuroethological Studies of Blend Coding

Neurophysiological studies of how the macroglomerular complex (MGC) of the male antennal lobe integrates information across multiple pheromone components require the full complement of identified aldehydes, including the EEE trienal. Intracellular recordings have shown that central olfactory interneurons respond to the EEE isomer as one of the three most potent stimulants, and some multiglomerular projection neurons exhibit blend-specific responses only when the proper mixture of components—including the EEE isomer—is presented [1]. Omitting the EEE isomer from the synthetic blend would alter the ensemble input to the MGC and potentially mask blend-specific neural integration phenomena [2].

Integrated Pest Management (IPM) Lure Development for Tobacco Hornworm Monitoring

Field trapping experiments have demonstrated that the 8-component synthetic blend containing the EEE isomer captures more M. sexta males than simpler blends, with 600 µg rubber septa dispensers remaining effective for approximately seven days [1]. Applied entomologists and agrochemical companies developing species-specific monitoring lures for M. sexta—a significant pest of tobacco and solanaceous crops—should include the EEE isomer in the blend formulation to maximize trap sensitivity. The isomeric purity of the EEE component is critical, as contamination with other geometric isomers may introduce antagonistic or inhibitory signals that reduce trap catch [2].

Quality Control and Reference Standard for Isomer-Specific Analytical Chemistry of Lepidopteran Pheromones

The complex stereochemistry of hexadeca-10,12,14-trienal (three conjugated double bonds yielding multiple geometric isomers) makes it a challenging compound for analytical characterization. The EEE isomer, with its distinct spectroscopic signature confirmed by ¹H NMR, FTIR, and GC-MS [1], serves as an essential reference standard for analytical laboratories performing isomer identification and quantification in pheromone gland extracts, synthetic product batches, or environmental samples. Given that the EEE isomer requires a dedicated stereoselective synthetic route distinct from that of the EEZ isomer [2], procurement of an authenticated EEE reference standard from a reputable supplier is a prerequisite for any laboratory seeking to validate its own synthetic or analytical workflows for conjugated triene aldehyde pheromones.

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